molecular formula C7H13NO2 B8703217 4-methyltetrahydro-2H-pyran-4-carboxamide

4-methyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B8703217
M. Wt: 143.18 g/mol
InChI Key: VDEJWZPKSNURIY-UHFFFAOYSA-N
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Patent
US09309224B2

Procedure details

A mixture of 4-methyltetrahydro-2H-pyran-4-carboxylic acid (2.60 g, 18.0 mmol), HOBt (2.76 g, 18.0 mmol) and EDC (4.49 g, 23.4 mmol) in MeCN (75 mL) was stirred at RT for 3 h, treated with NH4OH (˜15M, 7 mL, −105 mmol) and stirred at RT overnight. The mixture was concentrated to dryness, and the residue was partitioned between satd. Brine (40 mL) and DCM (100 mL). The aqueous was extracted with THF (50 mL) and DCM (5×30 mL). The combined organics were washed with 10% aq K2CO3 (50 mL), dried over Na2SO4 and concentrated in vacuo to afford 4-methyltetrahydro-2H-pyran-4-carboxamide (1.83 g, 70%). 1H NMR (400 MHz, DMSO-d6): δ 7.14 (s, 1H), 6.86 (s, 1H), 3.60 (dt, J=11.7, 4.5 Hz, 2H), 3.36 (m, 2H), 1.91-1.89 (m, 2H), 1.30 (m, 2H), 1.08 (s, 3H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]([OH:10])=O)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C1C=CC2N(O)N=[N:17]C=2C=1.C(Cl)CCl>CC#N.[NH4+].[OH-]>[CH3:1][C:2]1([C:8]([NH2:17])=[O:10])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1(CCOCC1)C(=O)O
Name
Quantity
2.76 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.49 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
7 mL
Type
catalyst
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between satd
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with THF (50 mL) and DCM (5×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with 10% aq K2CO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CCOCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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